Product packaging for 3-Quinolin-2-ylpropanenitrile(Cat. No.:)

3-Quinolin-2-ylpropanenitrile

Cat. No.: B7906459
M. Wt: 182.22 g/mol
InChI Key: NBFVGYKTUXERLU-UHFFFAOYSA-N
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Description

3-Quinolin-2-ylpropanenitrile is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. Its core structure, which integrates a quinoline moiety with a propanenitrile chain, is frequently explored in the development of novel therapeutic agents. Researchers are particularly interested in this scaffold due to the known biological activities of similar compounds. Quinoline derivatives have demonstrated significant potential in scientific studies, showing promising in vitro antimicrobial activity against pathogens such as Gram-positive bacteria and the fungus Candida albicans . Furthermore, analogous acrylonitrile and propanenitrile compounds are actively investigated for their antitumor properties, with studies indicating growth inhibition potency against a diverse panel of human tumor cell lines, including those for leukemia, non-small cell lung cancer, and breast cancer . The nitrile group and the quinoline system provide versatile handles for further chemical synthesis, making this compound a key intermediate for constructing more complex molecules for biological evaluation. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B7906459 3-Quinolin-2-ylpropanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-quinolin-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11/h1-2,4,6-8H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFVGYKTUXERLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Quinolin-2-ylpropanenitrile, the ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline (B57606) ring and the propanenitrile side chain.

The aromatic region would display a series of multiplets corresponding to the six protons on the quinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitrogen atom and the substitution pattern. The two protons of the methylene group adjacent to the quinoline ring (α-CH₂) and the two protons of the methylene group adjacent to the nitrile group (β-CH₂) would appear as triplets in the aliphatic region, assuming coupling with each other.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3', H-4', H-5', H-6', H-7', H-8' (Quinoline)7.2 - 8.2Multiplet-
α-CH₂~3.2Triplet~7.5
β-CH₂~2.9Triplet~7.5
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would be expected to show 12 distinct signals, corresponding to the 9 carbon atoms of the quinoline ring, the 2 methylene carbons of the side chain, and the nitrile carbon.

The chemical shifts of the quinoline carbons would appear in the aromatic region, with the carbon atom attached to the nitrogen (C-2') being significantly deshielded. The methylene carbons would resonate in the aliphatic region, and the nitrile carbon would appear at a characteristic downfield shift.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quinoline Carbons120 - 160
Nitrile Carbon (CN)~118
α-CH₂~35
β-CH₂~20

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

A sharp, medium-intensity peak around 2245 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of the quinoline ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the propanenitrile side chain would be observed just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 2960Medium
C≡N Stretch~2245Sharp, Medium
Aromatic C=C/C=N Stretch1450 - 1600Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system in this compound is a chromophore that absorbs UV light. The spectrum would be expected to show multiple absorption bands characteristic of the π → π* transitions within the aromatic system. The exact positions of the absorption maxima (λmax) would be influenced by the solvent used.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

Solvent Predicted λmax (nm)
Ethanol~225, ~275, ~315
Methanol~226, ~276, ~316

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, the fragmentation pattern would provide valuable structural information.

Expected fragmentation pathways would include the loss of the cyano group (CN) and cleavage of the propanenitrile side chain, leading to characteristic fragment ions. The quinoline ring itself would also produce a distinct fragmentation pattern.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment
[M]⁺Molecular Ion
[M-26]⁺Loss of CN
[M-40]⁺Loss of CH₂CN
129Quinoline Cation

X-ray Diffraction for Solid-State Structure Determination

The precise solid-state structure of this compound has not been reported in publicly available crystallographic databases. As a result, detailed experimental data from single-crystal X-ray diffraction, including unit cell dimensions, space group, and specific atomic coordinates, are not available for analysis and discussion in this section.

While crystallographic data for related quinoline derivatives exist, direct extrapolation of these findings to predict the precise crystal packing and molecular conformation of this compound would be speculative. The substitution pattern and the flexibility of the propanenitrile side chain are expected to significantly influence the intermolecular interactions and the resulting crystal lattice.

To provide a comprehensive understanding of its three-dimensional structure, experimental determination through single-crystal X-ray diffraction would be necessary. Such an analysis would yield crucial information on bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation. Furthermore, it would elucidate the nature of intermolecular interactions, such as potential π-π stacking of the quinoline rings or dipole-dipole interactions involving the nitrile group, which govern the packing of the molecules in the solid state.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Data not publicly available
Space Group Data not publicly available
a (Å) Data not publicly available
b (Å) Data not publicly available
c (Å) Data not publicly available
α (°) Data not publicly available
β (°) Data not publicly available
γ (°) Data not publicly available
Volume (ų) Data not publicly available
Z Data not publicly available
Calculated Density (g/cm³) Data not publicly available

Mechanistic Investigations of Reactions Involving 3 Quinolin 2 Ylpropanenitrile

Characterization of Reaction Intermediates

The direct characterization of reaction intermediates in reactions involving 3-Quinolin-2-ylpropanenitrile is not extensively documented in publicly available literature. However, based on the known reactivity of related quinoline (B57606) and nitrile compounds, several types of intermediates can be postulated. For instance, in metal-catalyzed cross-coupling reactions, organometallic complexes involving the quinoline nitrogen and a metal center are likely intermediates. In base-catalyzed reactions, the formation of a carbanion adjacent to the nitrile group is a probable intermediate. Spectroscopic techniques such as NMR and mass spectrometry would be essential for the identification and characterization of these transient species.

Elucidation of Radical Reaction Pathways

Radical reactions offer a powerful avenue for the functionalization of heterocyclic compounds. The cyano group can act as a radical acceptor in cascade reactions, providing a pathway for the construction of complex molecular architectures rsc.org. In the context of this compound, radical pathways could be initiated by radical initiators or through photoredox catalysis. For example, the addition of a radical species to the quinoline ring or abstraction of a hydrogen atom from the propanenitrile chain could initiate a cascade of events leading to new products. The resulting radical intermediates would be stabilized by the aromatic quinoline system.

Recent advancements in organic synthesis have highlighted the utility of radical reactions for creating diverse molecular structures youtube.com. While specific studies on this compound are limited, the general principles of radical chemistry suggest that it could participate in various radical-mediated transformations rsc.orglibretexts.org.

Studies on Metal-Catalyzed Mechanisms

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations on heterocyclic scaffolds like quinoline.

Base-Catalyzed Reaction Mechanisms

The propanenitrile moiety of this compound contains acidic protons on the carbon alpha to the nitrile group. In the presence of a base, these protons can be abstracted to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in various reactions, such as alkylations or additions to carbonyl compounds. The mechanism of base-catalyzed nitrile hydrolysis, for example, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group, leading to the formation of an amide intermediate which is then further hydrolyzed to a carboxylic acid libretexts.orglibretexts.orgchemistrysteps.comopenstax.org.

A study on the synthesis of 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives, which are structurally related to this compound, employed a base-catalyzed condensation reaction, highlighting the role of basic conditions in activating molecules with a nitrile functional group researchgate.net.

Deuterium (B1214612) Labeling Experiments for Mechanistic Insight

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by probing the involvement of specific C-H bonds in rate-determining steps. The kinetic isotope effect (KIE), which is the ratio of the rate of reaction of a light isotopologue to that of a heavy one (kH/kD), can provide valuable information wikipedia.org. For reactions involving this compound, deuterium can be incorporated at various positions, such as the alpha-position to the nitrile group or on the quinoline ring.

A significant primary KIE would be expected if a C-H bond at a labeled position is broken in the rate-determining step of the reaction princeton.edunih.gov. For instance, in a base-catalyzed reaction where the deprotonation of the alpha-carbon is the slow step, a primary KIE would be observed upon deuteration at this position. While specific KIE studies on this compound have not been reported, the principles of KIE analysis are broadly applicable to understanding its reaction mechanisms nih.gov.

Kinetic Studies of Reaction Processes

Kinetic studies, which involve measuring reaction rates under different conditions (e.g., varying concentrations of reactants, catalysts, or temperature), are fundamental to understanding reaction mechanisms. By determining the rate law of a reaction, one can infer the composition of the transition state of the rate-determining step. For reactions involving this compound, kinetic studies could, for example, distinguish between different proposed catalytic cycles in a metal-catalyzed reaction or elucidate the role of different species in a complex, multi-step transformation. Although specific kinetic data for reactions of this compound are not available in the reviewed literature, such studies would be indispensable for a thorough mechanistic understanding.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

No published studies were identified that performed DFT calculations on 3-Quinolin-2-ylpropanenitrile. Therefore, data for the following subsections are unavailable.

Electronic Structure Analysis

Specific analyses of the electronic structure, such as orbital distributions and molecular electrostatic potential maps for this compound, have not been reported.

Quantum Chemical Parameters (HOMO, LUMO, Energy Gap)

There are no available data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the resulting energy gap for this compound.

Reactivity Site Prediction (Fukui Functions, Dual Descriptor)

A reactivity analysis of this compound using Fukui functions or the dual descriptor to predict sites for nucleophilic or electrophilic attack has not been documented.

Solvent Effect Analysis

No computational studies on the effect of different solvents on the geometric or electronic properties of this compound were found.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

The excited state properties, such as electronic transition energies and oscillator strengths, of this compound have not been investigated using TD-DFT according to the available literature.

Molecular Dynamics Simulations for Binding Mode Prediction

There are no published molecular dynamics simulation studies that predict or analyze the binding mode of this compound with any biological target.

In Vitro Biological Activity and Structure Activity Relationships

In Vitro Antimicrobial Activity

Derivatives of 3-Quinolin-2-ylpropanenitrile have been synthesized and evaluated for their ability to inhibit the growth of a range of pathogenic microorganisms. Specifically, a series of 3-(2-morpholinoquinolin-3-yl)propanenitrile derivatives demonstrated notable antimicrobial effects.

The in vitro antibacterial activity of 3-(2-morpholinoquinolin-3-yl)propanenitrile derivatives was assessed against Gram-positive bacteria, including Bacillus subtilis and Clostridium tetani. The majority of the tested compounds showed activity against these pathogens. The efficacy is measured by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. For instance, certain derivatives exhibited MIC values as low as 125 µg/mL against Bacillus subtilis and Clostridium tetani.

Compound DerivativeSubstituent (R)Substituent (R¹)Bacillus subtilis MIC (µg/mL)Clostridium tetani MIC (µg/mL)
VaHH250125
VbHCH₃250250
VcCH₃H125125
VdCH₃CH₃250250
VeClH125125
VfClCH₃250125

The same series of 3-(2-morpholinoquinolin-3-yl)propanenitrile derivatives was also tested against Gram-negative bacterial strains, including Escherichia coli and Salmonella typhi. Generally, the compounds displayed lower activity against these bacteria compared to the Gram-positive strains, with MIC values typically ranging from 250 µg/mL to 500 µg/mL. This suggests a degree of selectivity in their antibacterial spectrum.

Compound DerivativeSubstituent (R)Substituent (R¹)Escherichia coli MIC (µg/mL)Salmonella typhi MIC (µg/mL)
VaHH500250
VbHCH₃500500
VcCH₃H250250
VdCH₃CH₃500500
VeClH250250
VfClCH₃500250

In addition to antibacterial screening, the antifungal potential of these compounds was evaluated against pathogenic fungi. Notably, strong activity was observed against Candida albicans, a common cause of fungal infections. Several derivatives demonstrated potent inhibition with MIC values as low as 125 µg/mL, indicating that the quinoline (B57606) propanenitrile scaffold is a promising basis for the development of antifungal agents. Activity against Aspergillus fumigatus was generally moderate.

Compound DerivativeSubstituent (R)Substituent (R¹)Candida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
VaHH125250
VbHCH₃250500
VcCH₃H125250
VdCH₃CH₃250250
VeClH125250
VfClCH₃125250

In Vitro Anticancer and Antiproliferative Activity

While extensive research on the anticancer properties of the specific compound this compound is limited, studies on structurally similar molecules, such as 3-[2-Oxoquinolin-1(2H)-yl]propanonitrile and its derivatives, provide valuable insights into the potential of this chemical class as antiproliferative agents.

A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, synthesized from the corresponding propanenitrile, were evaluated for their cytotoxic effects against the human breast cancer cell line MCF-7. nih.gov Several of these compounds exhibited potent activity. nih.gov One derivative, compound 9e, demonstrated an IC₅₀ value of 1.32 µM, which is comparable to the standard chemotherapy drug Doxorubicin (IC₅₀ value of 1.21 µM) in the same assay. nih.gov

CompoundDescriptionMCF-7 IC₅₀ (µM)
9cN-(2-chlorophenyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide2.54
9dN-(4-chlorophenyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide3.15
9eN-(2,4-dichlorophenyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide1.32
9gN-(p-tolyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide4.21
DoxorubicinReference Drug1.21

To elucidate the mechanism behind their anticancer activity, the most potent cytotoxic compounds were investigated for their effect on specific cellular targets. nih.gov Research identified the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overactive in cancer, as a key biological target. nih.gov The derivative compound 9e was found to be a potent inhibitor of EGFR, with an IC₅₀ value of 16.89 nM. nih.gov This level of inhibition is superior to that of the established EGFR inhibitor Erlotinib, which had an IC₅₀ of 20.8 nM in the same study. nih.gov This suggests that the antiproliferative effect of these quinoline-based compounds is mediated, at least in part, through the inhibition of the EGFR signaling pathway. nih.gov

Compound% EGFR Inhibition at 10 µMEGFR IC₅₀ (nM)
9c95.7%27.9
9d89.8%30.4
9e97.0%16.89
9g86.8%52.7
Erlotinib96.8%20.8

Influence on Cellular Processes

Cell Division : Compounds based on the quinoline scaffold have been shown to interfere with cell division. A notable mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, typically at the G2/M phase. tandfonline.com This arrest prevents cancer cells from completing mitosis and proliferating. Studies on novel quinoline derivatives have confirmed their ability to cause a significant accumulation of cells in the G2/M phase, which is often followed by the induction of apoptosis. tandfonline.comnih.gov

DNA Synthesis : While specific studies detailing the direct impact of this compound on DNA synthesis are limited, the broader class of quinoline derivatives has been shown to interact with DNA-related processes. Some quinoline compounds can disrupt DNA function, contributing to their cytotoxic effects. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoline derivatives, SAR analyses have provided valuable insights into how chemical modifications influence their potency and selectivity. nih.govgeorgiasouthern.edufrontiersin.org

Impact of Substituent Modifications on Biological Activity

Modifications at various positions of the quinoline ring system have a profound impact on biological activity.

Substitution on the Quinoline Core : In the context of GSK-3β inhibition by quinolin-2-one derivatives, the nature and position of substituents on the benzofused portion of the scaffold are critical for activity. nih.gov For other targets, the introduction of hydrophobic groups or specific functional groups like methoxy moieties can enhance binding affinity and cellular activity. orientjchem.orgfrontiersin.org For instance, SAR studies on pyrrolo[3,2-f]quinolin-9-ones revealed that an N-alkyl group on the pyrrole ring was essential for optimal antitumor activity. nih.gov

Substitution at Position 3 : For 3-substituted quinolin-2-ones targeting Hsp90, the type of heteroaryl group attached at the C-3 position significantly influences the antiproliferative potency. nih.gov

Substitution at Position 4 : In the development of VEGFR-2 inhibitors, a hydrogen-donating group at the C4 position of the quinolin-2-one scaffold was found to increase potency. researchgate.net

Role of Specific Functional Groups (e.g., Nitrile Moiety)

The nitrile group (-C≡N) is a key functional group in many pharmaceuticals and plays a multifaceted role in molecular recognition and pharmacokinetics. nih.gov

Molecular Interactions : The nitrile group is a linear and sterically small moiety with a strong dipole. nih.gov It can act as an excellent hydrogen bond acceptor, forming interactions with backbone NH groups or other hydrogen bond donors in protein active sites. researchgate.net Its electronic properties also allow it to serve as a bioisostere for carbonyl or hydroxyl groups, mimicking their interactions. nih.govresearchgate.net The nitrile's ability to project into narrow, sterically congested clefts within a protein binding pocket is a significant advantage in inhibitor design. nih.gov

Pharmacokinetic Properties : Incorporating a nitrile group can improve a molecule's pharmacokinetic profile. It is generally metabolically stable and can enhance solubility and bioavailability. nih.gov

Covalent Interactions : While rare, the electrophilic carbon of the nitrile group can be activated to form reversible covalent bonds with nucleophilic residues like serine in an enzyme's active site, a mechanism that can lead to potent inhibition. nih.gov

Molecular Docking Investigations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target. This method is instrumental in understanding the binding mode and affinity of a compound, thereby providing insights into its potential biological activity. For quinoline-based compounds, including derivatives structurally related to this compound, molecular docking studies have been crucial in elucidating their mechanism of action at a molecular level.

These computational analyses have been applied to various quinoline derivatives to explore their interactions with a range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and other pathological conditions. The insights gained from these studies are valuable for the rational design of new, more potent, and selective inhibitors.

For instance, molecular docking studies on quinoline derivatives have helped to identify key amino acid residues within the binding sites of target proteins that are crucial for the ligand's activity. These interactions often involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex.

A study on a series of 2H-thiopyrano[2,3-b]quinoline derivatives investigated their binding affinity against the CB1a protein. The docking results revealed that these compounds fit well into the binding pocket of the protein, with binding affinities ranging from -5.3 to -6.1 kcal/mol. The interactions were characterized by the involvement of several key amino acid residues, including ILE-8, LYS-7, and PHE-15, highlighting the structural features of the quinoline scaffold that contribute to its biological activity nih.govsemanticscholar.org.

Similarly, docking studies have been performed on quinoline derivatives targeting the HIV reverse transcriptase enzyme. These studies have been instrumental in understanding how these compounds inhibit the enzyme's activity, a critical step in the replication of the HIV virus. The results from these computational models often correlate well with in vitro experimental data, validating their predictive power nih.gov. One such study on pyrazoline and pyrimidine-containing quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed that the synthesized compounds exhibited good binding interactions with the active domain of the receptor, with some compounds showing higher docking scores than the standard drugs elvitegravir and rilpivirine nih.gov.

Furthermore, in the context of anticancer research, molecular docking has been employed to investigate the interaction of quinoline derivatives with targets such as VEGFR-2 tyrosine kinase. A five-point pharmacophore model was developed for a series of quinoline derivatives, which included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. The docking of active and inactive compounds into the VEGFR-2 crystal structure helped to analyze the drug-receptor interactions and elucidate the structure-activity relationships arabjchem.org.

The following table summarizes the findings from a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein, illustrating the binding affinities and interacting amino acid residues.

CompoundBinding Affinity (kcal/mol)Interacting Amino Acid Residues
2H-thiopyrano[2,3-b]quinoline-5.3ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, LYS-10, GLU-9
Derivative 1-5.8ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, LYS-10, GLU-9
Derivative 2-6.0ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, LYS-10, GLU-9
Derivative 3-6.1ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-10, GLU-9
Derivative 4-5.9PHE A-15, ILE A-8, ILE A-18, LYS A-7, LYS A-11, VAL A-14, LYS A-16, LYS A-26, LYS A-10, GLU A-9

Data sourced from a molecular docking study on 2H-thiopyrano[2,3-b]quinoline derivatives and their interaction with CB1a protein. nih.gov

These examples underscore the importance of molecular docking in the study of quinoline derivatives. By providing a detailed view of the molecular interactions between these compounds and their biological targets, docking studies offer a rational basis for the optimization of lead compounds and the design of novel therapeutic agents.

Derivatives and Analogues of 3 Quinolin 2 Ylpropanenitrile

Synthetic Strategies for Diverse Structural Modifications

The modification of the quinoline (B57606) ring is a key strategy in medicinal chemistry to develop new therapeutic agents. nih.gov Various chemical modifications of the quinoline nucleus have been explored to synthesize analogues with potent biological activities. nih.gov These strategies often focus on introducing different functional groups or building entirely new ring systems onto the quinoline core.

One common approach involves multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from multiple starting materials. rsc.org MCRs are advantageous for their high atom economy and their ability to introduce structural diversity. rsc.org For instance, reactions like the Povarov, Gewald, and Ugi reactions have been successfully used to create diverse quinoline scaffolds. rsc.org

Another strategy is the functionalization of the quinoline core through cross-coupling reactions. Iron-catalyzed cross-coupling reactions, for example, can be used to introduce alkyl groups onto the heteroaromatic ring. organic-chemistry.org Additionally, visible-light-mediated aerobic dehydrogenation offers an environmentally friendly method for synthesizing N-containing heterocycles using a titanium dioxide catalyst. organic-chemistry.org

The development of hybrid molecules by linking the quinoline scaffold to other pharmacophoric fragments is also a widely used strategy. researchgate.net This can be achieved through various synthetic routes, including the formation of chalcones, which can then be cyclized to form new heterocyclic rings.

Synthetic StrategyDescriptionKey Advantages
Multicomponent Reactions (MCRs) Single-step reactions involving three or more starting materials to form a complex product.High atom economy, structural diversity, operational simplicity. rsc.org
Cross-Coupling Reactions Formation of a bond between two fragments with the aid of a metal catalyst.Good functional group tolerance, high efficiency. organic-chemistry.org
Visible-Light Photoredox Catalysis Use of visible light to initiate chemical reactions.Environmentally friendly, mild reaction conditions. organic-chemistry.org
Hybrid Molecule Synthesis Linking the quinoline scaffold with other bioactive moieties.Potential for synergistic or novel biological activities. researchgate.net

Integration with Other Heterocyclic Ring Systems

The fusion or linkage of the 3-quinolin-2-ylpropanenitrile scaffold with other heterocyclic systems has led to the development of novel compounds with a broad spectrum of biological activities.

A series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized. nih.gov The synthesis involves the reaction of precursor compounds with morpholine in the presence of sodium iodide and potassium carbonate, followed by refluxing in acetonitrile. nih.gov The resulting crude product is then purified using silica gel column chromatography. nih.gov This synthetic approach allows for the introduction of the morpholine moiety, which is a common pharmacophore in medicinal chemistry, onto the quinoline core. nih.gove3s-conferences.org

The synthesis of hybrid molecules combining quinoline and benzimidazole or indole moieties has been a subject of significant interest. nih.govdiva-portal.orgnih.gov One efficient, four-step synthetic strategy involves N-acylation, N-alkylation, quaternization, and a Huisgen 3+2 cycloaddition. nih.gov Another approach for creating benzimidazole-quinoline hybrids involves a one-pot nitro reductive cyclization reaction to form the benzimidazole core, which is then converted to a hydrazide and subsequently reacted with a quinoline derivative. diva-portal.org These hybrid structures are being investigated for their potential anticancer and antimycobacterial activities. nih.gov

The synthesis of quinoline derivatives incorporating pyrazole, pyrimidine, furan, thiophene, and coumarin rings has been achieved through various synthetic routes. For instance, novel pyrazole-coumarin and pyrazole-quinoline chalcones have been synthesized via multiple-step reactions. nih.gov These chalcones can serve as precursors for the synthesis of other heterocyclic derivatives.

Additionally, a series of novel pyrimidine, pyrazole, and pyridine (B92270) derivatives have been synthesized from a chalcone-bearing thiophene nucleus. doaj.orgresearchgate.net The synthesis of these compounds often involves the reaction of the chalcone with reagents such as urea, thiourea, malononitrile, or hydrazine hydrate. doaj.orgresearchgate.net Furthermore, thienoquinolines, which contain both quinoline and thiophene rings, are considered attractive for their potential biological activities. informahealthcare.com

Heterocyclic RingSynthetic Approach
Pyrazole/Coumarin Multi-step synthesis of pyrazole-coumarin and pyrazole-quinoline chalcones. nih.gov
Pyrimidine/Pyrazole/Pyridine Reaction of a chalcone-bearing thiophene nucleus with urea, thiourea, malononitrile, or hydrazine hydrate. doaj.orgresearchgate.net
Thiophene Synthesis of thienoquinolines from 3-formyl-2-mercaptoquinolines. informahealthcare.com

Donor-acceptor type conjugated polymers containing a carbazole-quinoline moiety have been synthesized via the Wittig condensation route. researchgate.net The structure of these polymers has been confirmed using FTIR, NMR, and gel permeation chromatography (GPC) techniques. researchgate.net While this research focuses on polymers, the synthetic methodologies could potentially be adapted for the synthesis of discrete carbazole-linked quinoline molecules.

The synthesis of dihydroquinoline derivatives can be achieved through a three-component reaction of aromatic amines, aldehydes, and 1,3-dicarbonyl compounds. nih.gov This method involves the formation of a Knoevenagel adduct, followed by nucleophilic addition of an aniline and subsequent electrocyclic ring closure. nih.gov The corresponding quinoline derivatives can then be obtained from the dihydroquinolines through oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov The synthesis of 1,2-dihydroquinolines can also be achieved through multicomponent reactions employing alkynes in sequential hydroamination reactions. researchgate.net

Systematic Design and Synthesis of Compound Libraries

The systematic design and synthesis of compound libraries based on the this compound scaffold is a strategic approach to explore the chemical space around this core structure. This process is integral to identifying derivatives with optimized properties for various applications, including materials science and medicinal chemistry. The design of these libraries focuses on introducing structural diversity at specific points on the molecule to modulate its physicochemical and biological characteristics.

The core structure of this compound offers several key positions for chemical modification. These include the quinoline ring system and the propanenitrile side chain. By systematically altering the substituents at these positions, a diverse collection of analogues can be generated. The primary strategies for creating such libraries involve combinatorial chemistry and diversity-oriented synthesis, often leveraging well-established synthetic methodologies for quinoline derivatives.

A common approach to generating a library of this compound derivatives begins with the synthesis of a diverse set of substituted 2-methylquinolines. These precursors can be prepared through various classical methods, such as the Doebner-von Miller reaction, the Combes synthesis, or the Friedländer annulation, each allowing for the introduction of a wide range of substituents onto the benzene (B151609) portion of the quinoline ring. nih.goviipseries.org Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted quinolines in a single step, enhancing the diversity of the initial building blocks. rsc.org

Once a collection of substituted 2-methylquinolines is obtained, the propanenitrile side chain can be introduced. A common method for this transformation is the cyanoethylation of the active methyl group of 2-methylquinoline with acrylonitrile. This reaction is typically catalyzed by a base and provides a straightforward route to the this compound core structure.

The diversification of the library can be achieved by employing a variety of substituted anilines and carbonyl compounds in the initial quinoline synthesis. For example, in a Doebner-von Miller-type synthesis, a library of anilines can be reacted with a common α,β-unsaturated aldehyde to produce a range of quinolines with different substituents on the aromatic ring.

Below is a representative table illustrating a hypothetical combinatorial library of this compound derivatives, showcasing the variation in substituents on the quinoline ring.

Table 1: Representative Library of this compound Derivatives

Compound ID R⁴
QPN-001 H H H H
QPN-002 6-Cl H H H
QPN-003 7-OCH₃ H H H
QPN-004 8-NO₂ H H H
QPN-005 H 4-F H H
QPN-006 6,8-Br₂ H H H

Further structural diversity can be introduced by modifying the propanenitrile side chain. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized. Additionally, Knoevenagel condensation of a 2-formylquinoline with a substituted acetonitrile derivative can provide access to analogues with substituents on the side chain. academie-sciences.fr

The following table outlines a synthetic strategy for a small, focused library, detailing the reactants and reaction conditions.

Table 2: Synthetic Protocol for a Focused Library of this compound Analogues

Entry Substituted Aniline Carbonyl Compound Reaction Type Product (Substituted 2-Methylquinoline) Subsequent Reaction with Acrylonitrile
1 Aniline Crotonaldehyde Doebner-von Miller 2-Methylquinoline Yes
2 4-Chloroaniline Crotonaldehyde Doebner-von Miller 6-Chloro-2-methylquinoline Yes
3 3-Methoxyaniline Crotonaldehyde Doebner-von Miller 7-Methoxy-2-methylquinoline Yes
4 2-Nitroaniline Crotonaldehyde Doebner-von Miller 8-Nitro-2-methylquinoline Yes

The systematic synthesis of such libraries, often facilitated by automated high-throughput techniques, allows for the rapid generation of a multitude of novel this compound derivatives. The subsequent screening of these libraries is a critical step in identifying compounds with desired properties.

Q & A

What are the most reliable synthetic routes for 3-Quinolin-2-ylpropanenitrile, and how can reaction conditions be optimized for reproducibility?

Basic Research Question
Methodological Answer:
Synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, quinoline derivatives can be synthesized via reactions with nitrile-containing precursors like 3-phenylprop-2-ynonitrile, as demonstrated in vinylation reactions forming intermediates such as 3-phenyl-3-(quinoxalyl-2-oxy)prop-2-enonitrile . Key parameters for optimization include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) improve yield in cross-coupling steps.
  • Temperature control : Reactions often require heating (80–120°C) to achieve cyclization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
    Reproducibility hinges on strict adherence to stoichiometric ratios and inert atmospheric conditions (N₂/Ar) to prevent oxidation .

How can researchers characterize this compound and its derivatives to confirm structural integrity?

Basic Research Question
Methodological Answer:
Characterization should combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR verify quinoline ring substitution patterns and nitrile group presence (C≡N peak at ~110–120 ppm in ¹³C NMR).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • HPLC/GC analysis : Assess purity (>95% by GC with flame ionization detection) .
    For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:
Safety measures align with nitrile-handling guidelines:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • Waste disposal : Segregate nitrile-containing waste and collaborate with certified hazardous waste handlers .
    Emergency protocols include immediate rinsing with water for spills or exposure and medical consultation if symptoms arise .

How can contradictory data in biological activity studies of this compound derivatives be systematically resolved?

Advanced Research Question
Methodological Answer:
Contradictions in bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) require:

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Cell-line specificity : Test derivatives in diverse cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to rule out cell-type-dependent outcomes .
  • Mechanistic studies : Use gene knockout models or enzyme inhibition assays (e.g., COX-2 inhibition) to isolate molecular targets .
    Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) quantify variability .

What strategies enhance the regioselectivity of quinoline functionalization in this compound derivatives?

Advanced Research Question
Methodological Answer:
Regioselective modification of the quinoline ring can be achieved via:

  • Directed C-H activation : Use directing groups (e.g., pyridinyl) to favor substitution at the 3-position.
  • Electrophilic aromatic substitution (EAS) : Adjust reaction pH to control protonation states of the quinoline nitrogen, directing electrophiles to specific positions.
  • Computational modeling : DFT calculations predict electron density distributions to guide synthetic planning .

How should researchers design longitudinal studies to assess the stability of this compound under varying storage conditions?

Advanced Research Question
Methodological Answer:
Stability studies should follow ICH guidelines:

  • Accelerated degradation : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
  • Analytical monitoring : Track degradation via HPLC (peak area reduction) and LC-MS (identification of degradation products).
  • Statistical design : Use factorial experiments to model interactions between temperature, humidity, and light exposure .

What ethical considerations are paramount when publishing research involving this compound derivatives with potential therapeutic applications?

Basic Research Question
Methodological Answer:

  • Data transparency : Disclose synthetic protocols, purity data, and assay conditions to ensure reproducibility .
  • Conflict of interest : Declare funding sources (e.g., industry partnerships) that might bias interpretation.
  • Ethics committee approval : For in vivo studies, include approval codes and adherence to ARRIVE guidelines .

How can computational tools predict the environmental impact of this compound during disposal?

Advanced Research Question
Methodological Answer:

  • QSAR modeling : Predict biodegradability and toxicity using software like EPI Suite.
  • Leaching studies : Simulate soil-water partitioning coefficients (Kd) to assess groundwater contamination risks.
  • Lifecycle analysis (LCA) : Evaluate cradle-to-grave impacts, including synthesis waste and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.